A Comprehensive Technical Guide to the Physical Properties of 4-[2-(Dimethylamino)ethoxy]aniline
A Comprehensive Technical Guide to the Physical Properties of 4-[2-(Dimethylamino)ethoxy]aniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides an in-depth analysis of the core physical properties of 4-[2-(Dimethylamino)ethoxy]aniline (CAS No: 62345-76-0), a key intermediate in pharmaceutical synthesis and materials science. This document moves beyond a simple recitation of data points to offer a nuanced understanding of how the compound's trifunctional nature—comprising a primary aromatic amine, a tertiary aliphatic amine, and an ether linkage—dictates its behavior. We present both experimentally determined and predicted physicochemical parameters, supported by detailed, field-proven protocols for their empirical validation. The causality behind experimental choices is elucidated, ensuring that researchers can not only understand the data but also confidently reproduce and expand upon it. This guide is structured to serve as a practical and authoritative resource for professionals engaged in drug discovery, process chemistry, and formulation development, where a thorough understanding of a molecule's physical characteristics is paramount to success.
Introduction: The Structural and Functional Significance of 4-[2-(Dimethylamino)ethoxy]aniline
4-[2-(Dimethylamino)ethoxy]aniline is a substituted aniline derivative of significant interest in medicinal chemistry and organic synthesis. Its molecular architecture is notable for the strategic placement of three key functional groups. The primary aniline group serves as a versatile synthetic handle for a multitude of chemical transformations, including acylation, alkylation, and diazotization. The tertiary dimethylamino group imparts basicity and can influence the molecule's solubility and interactions with biological targets. Finally, the flexible ethoxy linker provides conformational adaptability and can modulate pharmacokinetic properties.
The interplay of these groups defines the compound's physical properties, which in turn govern its handling, reactivity, formulation, and ultimately its utility as a building block for more complex molecules. A comprehensive grasp of these properties is therefore not merely academic but a critical prerequisite for its effective application.
Molecular Structure and Core Identifiers
A clear understanding of the molecule's identity is the foundation of any technical analysis.
Figure 1: 2D Structure of 4-[2-(Dimethylamino)ethoxy]aniline.
Table 1: Core Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 62345-76-0 | |
| Molecular Formula | C₁₀H₁₆N₂O | |
| Molecular Weight | 180.25 g/mol |
| InChI Key | CCCVQPGAXZNTIL-UHFFFAOYSA-N | |
Physicochemical Properties: Data and Interpretation
This section details the key physical properties of 4-[2-(Dimethylamino)ethoxy]aniline. Where experimental data is unavailable, we provide reasoned estimations based on its chemical structure and data from analogous compounds.
Table 2: Summary of Physical Properties
| Property | Experimental Value | Predicted Value | Comments and Structural Rationale |
|---|---|---|---|
| Physical Form | White to off-white powder | - | Consistent with a crystalline solid organic molecule of this molecular weight. |
| Melting Point | 54-56 °C | - | The moderate melting point reflects a balance of intermolecular forces: hydrogen bonding from the aniline NH₂, dipole-dipole interactions from the ether and tertiary amine, and van der Waals forces. |
| Boiling Point | Not available | ~300-330 °C | Rationale: The presence of hydrogen bonding, a relatively high molecular weight, and polar functional groups suggests a high boiling point. The structurally similar 4-[2-(diethylamino)ethoxy]aniline has a boiling point of 331.3°C at 760 mmHg. A slightly lower value is expected for the dimethylamino analog due to its lower mass. |
| Density | Not available | ~1.0 - 1.1 g/cm³ | Rationale: Most substituted anilines and aromatic ethers have densities slightly greater than water. The diethylamino analog has a reported density of 1.013 g/cm³. |
| pKa | Not available | pKa₁: ~4.5-5.0 (Anilinium ion)pKa₂: ~9.0-9.5 (Dimethylammonium ion) | Rationale: The aniline nitrogen is a weak base (pKa of aniline is 4.6) due to the delocalization of the lone pair into the aromatic ring. The ethoxy group is weakly electron-donating, which should slightly increase the basicity compared to unsubstituted aniline. The tertiary aliphatic amine is significantly more basic, with its pKa expected to be in the typical range for trialkylamines. |
| Solubility | Not available | Water: Sparingly soluble, pH-dependent.Organic Solvents: Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO); limited solubility in non-polar solvents (e.g., hexane). | Rationale: The molecule is amphiphilic. The aromatic ring is hydrophobic, while the amine and ether groups can engage in hydrogen bonding, conferring some water solubility. Solubility in aqueous media is expected to increase significantly at acidic pH due to the protonation of the highly basic tertiary amine, forming a soluble salt.[1] |
Experimental Protocols for Property Determination
To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step protocols for the experimental determination of key physical properties. The rationale behind critical steps is explained to provide a deeper understanding of the methodology.
Melting Point Determination via Capillary Method
Expertise & Rationale: The melting point is a fundamental indicator of purity. A sharp melting range (typically < 2°C) is characteristic of a pure substance. Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, which results in a depressed and broadened melting range. The capillary method is a standard, reliable technique that requires minimal sample.
Protocol:
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Sample Preparation: Finely crush a small amount of 4-[2-(Dimethylamino)ethoxy]aniline powder. A fine powder ensures uniform heat transfer.
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Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.
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Apparatus Setup: Place the loaded capillary into a melting point apparatus (e.g., Mel-Temp or similar).
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Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point. This saves time in the subsequent accurate determination.
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Accurate Determination: Using a fresh sample, heat the apparatus to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute. A slow heating rate is crucial for thermal equilibrium between the sample, thermometer, and heating block, ensuring an accurate reading.
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Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.
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Replicates: Perform at least two more measurements to ensure consistency.
Qualitative and pH-Dependent Solubility Determination
Expertise & Rationale: Understanding a compound's solubility profile is critical for drug development (formulation, dissolution) and synthetic chemistry (reaction solvent, purification). For an ionizable compound like this, assessing solubility in aqueous media at different pH values is essential. The presence of both a weakly basic aniline and a more strongly basic tertiary amine predicts a significant increase in aqueous solubility at acidic pH.
Protocol:
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Solvent Screening (Qualitative):
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To a series of small test tubes, add ~10 mg of the compound.
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Add 1 mL of various solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane) to each tube.
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Agitate vigorously for 1-2 minutes.
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Observe and record whether the compound is soluble, partially soluble, or insoluble.
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pH-Dependent Aqueous Solubility (Semi-Quantitative):
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Prepare three buffer solutions: pH 2.0 (0.01 M HCl), pH 7.4 (Phosphate-Buffered Saline), and pH 9.0 (Borate Buffer).
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Add an excess amount of the compound (~20 mg) to 2 mL of each buffer in separate vials. The presence of undissolved solid is necessary to ensure a saturated solution.
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Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours to reach equilibrium.
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After equilibration, allow the solid to settle. Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
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Dilute the filtrate with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
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pKa Determination by Potentiometric Titration
Expertise & Rationale: The pKa values dictate the ionization state of a molecule at a given pH, which profoundly affects its solubility, lipophilicity, and interaction with biological macromolecules. Potentiometric titration is the gold standard for pKa determination. It involves monitoring pH changes as a strong acid or base is added to the sample solution. The midpoint of the buffer region on the titration curve corresponds to the pKa. For a molecule with two basic centers like this one, two distinct inflection points are expected.
Protocol:
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Solution Preparation:
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Accurately weigh ~20 mg of 4-[2-(Dimethylamino)ethoxy]aniline and dissolve it in a known volume (e.g., 50 mL) of 0.1 M KCl solution. The KCl maintains a constant ionic strength. If solubility is limited, a co-solvent like methanol may be used, but the pKa value will be an apparent pKa (pKa').
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Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH.
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Titration Setup:
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Calibrate a pH meter using standard buffers (pH 4, 7, and 10).
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Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C) and stir gently with a magnetic stirrer.
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Immerse the calibrated pH electrode and a burette containing the standardized 0.1 M HCl titrant into the solution.
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Titration Procedure:
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Record the initial pH of the solution.
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Add the HCl titrant in small, precise increments (e.g., 0.1 mL).
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After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
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Continue the titration well past the expected equivalence points.
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Data Analysis:
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Plot the measured pH versus the volume of HCl added.
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Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume to precisely locate the equivalence points (where the derivative is maximal).
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The pKa values are determined from the pH at the half-equivalence points. The pH at the volume halfway to the first equivalence point corresponds to the pKa of the stronger base (tertiary amine), and the pH at the volume halfway between the first and second equivalence points corresponds to the pKa of the weaker base (aniline).
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Data Visualization
Visual models provide an intuitive understanding of molecular structure and experimental processes.
Figure 2: Workflow for Equilibrium Solubility Determination.
Safety, Handling, and Storage
Professional and safe laboratory practice is non-negotiable.
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Hazard Identification: 4-[2-(Dimethylamino)ethoxy]aniline is classified as hazardous. It is harmful if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, and is harmful if inhaled.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[2]
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Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of the powder.[2] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[2]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2] Keep away from strong oxidizing agents and acids.[3] The compound should be stored at room temperature.
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[2][4]
Conclusion
This guide has presented a detailed examination of the physical properties of 4-[2-(Dimethylamino)ethoxy]aniline, integrating experimental data with chemical principles to provide a holistic understanding for the research scientist. By detailing not only the 'what' but also the 'why' and 'how'—from the influence of molecular structure on physical behavior to the practical methodologies for empirical measurement—this document aims to empower researchers in their synthetic, medicinal, and materials science endeavors. The provided protocols serve as a self-validating framework, ensuring that the data generated is both reliable and reproducible. As a key building block, a thorough and practical knowledge of this compound's physical characteristics is the first step toward unlocking its full potential in the development of novel chemical entities.
References
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PubChem. (n.d.). 4-(2-(Diethylamino)ethoxy)aniline. Retrieved from [Link]
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CPAChem. (2024). Safety data sheet. Retrieved from [Link]
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PubChem. (n.d.). 4-(2-aminoethyl)-2,5-dimethoxy-N,N-dimethylaniline. Retrieved from [Link]
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El-Faham, A., et al. (2012). N-[4-(Dimethylamino)benzylidene]-4-ethoxyaniline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o409. Retrieved from [Link]
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P&S Chemicals. (n.d.). Product information, 4-[2-(Diethylamino)ethoxy]aniline. Retrieved from [Link]
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PubChem. (n.d.). 4-Ethoxyaniline. Retrieved from [Link]
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PubChem. (n.d.). 4-Methoxy-2-nitroaniline. Retrieved from [Link]
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PubChem. (n.d.). 4-(2-Methoxyphenoxy)aniline. Retrieved from [Link]
